molecular formula C25H30N4O4S2 B15101538 ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B15101538
M. Wt: 514.7 g/mol
InChI Key: IKOCQFNQFHKPSE-UYRXBGFRSA-N
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Description

Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidine, pyrido[1,2-a]pyrimidine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine-4-carboxylate moiety. Each step requires specific reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions including:

    Oxidation: Conversion of thiazolidine sulfur to sulfoxide or sulfone.

    Reduction: Reduction of the pyrido[1,2-a]pyrimidine core.

    Substitution: Nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the pyrido[1,2-a]pyrimidine core can produce dihydropyrido derivatives.

Scientific Research Applications

Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyrido[1,2-a]pyrimidine core may bind to nucleic acids, affecting gene expression and cellular functions. The piperidine moiety can enhance the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Known for their biological activities such as antidiabetic and anti-inflammatory properties.

    Pyrido[1,2-a]pyrimidine derivatives: Studied for their anticancer and antiviral activities.

    Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of multiple functional groups, which can provide a synergistic effect in its biological and chemical activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H30N4O4S2

Molecular Weight

514.7 g/mol

IUPAC Name

ethyl 1-[9-methyl-3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C25H30N4O4S2/c1-5-33-24(32)17-8-11-27(12-9-17)21-18(22(30)28-10-6-7-16(4)20(28)26-21)13-19-23(31)29(14-15(2)3)25(34)35-19/h6-7,10,13,15,17H,5,8-9,11-12,14H2,1-4H3/b19-13-

InChI Key

IKOCQFNQFHKPSE-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C

Origin of Product

United States

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